Naphtho[2,3-b]furan-4,9-dione, 2-nitro-
Description
Contextualization of Naphthofuran Ring Systems in Modern Organic Synthesis and Design
Naphthofuran ring systems, which feature a furan (B31954) ring fused to a naphthalene (B1677914) core, are prominent scaffolds in a multitude of biologically active compounds and natural products. ijprajournal.comresearchgate.net The rigid, planar structure of the naphthofuran moiety provides a versatile template for the design of molecules that can interact with biological targets with high specificity. The synthesis of these heterocycles has attracted significant interest from medicinal and organic chemists, leading to the development of various synthetic strategies to access a wide array of derivatives. researchgate.net
The Naphtho[2,3-b]furan-4,9-dione (B1206112) core, in particular, is a privileged structural motif found in natural products and serves as a key building block for the synthesis of potentially bioactive molecules. mdpi.comnih.gov The dione (B5365651) functionality imparts unique electronic properties and potential for further chemical transformations.
Significance of Fused Heterocyclic Frameworks in Contemporary Chemical Investigations
Fused heterocyclic compounds, characterized by the sharing of at least one bond between two or more rings, represent a critical class of organic molecules. Their compact and rigid structures often lead to enhanced thermal stability and distinct electronic properties compared to their non-fused counterparts. This has led to their application in diverse areas, from medicinal chemistry to materials science. The fusion of different ring systems allows for the fine-tuning of electronic and steric properties, making them attractive candidates for the development of novel drugs and organic electronic materials.
Structural Motif Analysis of Naphtho[2,3-b]furan-4,9-dione, 2-nitro- within the Naphthofuran Series
The structure of Naphtho[2,3-b]furan-4,9-dione, 2-nitro- is characterized by the linear fusion of a furan ring with a naphthoquinone system. The key structural features include:
Naphthoquinone Core: The 1,4-naphthoquinone (B94277) unit is a well-known electrophilic scaffold and is present in many natural and synthetic bioactive compounds.
Fused Furan Ring: The furan ring is an electron-rich aromatic heterocycle. Its fusion to the naphthoquinone core creates an extended π-system, influencing the molecule's electronic and photophysical properties.
2-Nitro Substituent: The nitro group (-NO2) is a strong electron-withdrawing group. Its placement at the 2-position of the furan ring is expected to significantly impact the electron density distribution across the entire molecule, influencing its reactivity and potential biological activity. The presence of a nitro group can be a key pharmacophore in certain classes of drugs. nih.gov
Interactive Data Table: Physicochemical Properties of Naphtho[2,3-b]furan-4,9-dione Derivatives
Below is a table summarizing the physicochemical properties of the parent compound and a related derivative.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Naphtho[2,3-b]furan-4,9-dione | C12H6O3 | 198.18 | 5656-82-6 |
| Naphtho[2,3-b]furan-4,9-dione, 2,3-dihydro-2-nitro- | C12H7NO5 | 245.19 | 185565-16-6 |
Detailed Research Findings
While specific research focused solely on Naphtho[2,3-b]furan-4,9-dione, 2-nitro- is limited in the public domain, the broader class of naphthofuran-4,9-diones has been the subject of various synthetic and biological investigations.
Modern synthetic methodologies for the construction of the Naphtho[2,3-b]furan-4,9-dione scaffold include visible-light-mediated [3+2] cycloaddition reactions, which offer an environmentally friendly approach to these compounds. mdpi.comnih.gov Other strategies involve the palladium-catalyzed coupling of 2-hydroxy-1,4-naphthoquinones with olefins. rsc.org The synthesis of 2-aminonaphtho[2,3-b]furan-4,9-dione derivatives from 2-hydroxy-1,4-naphthoquinone (B1674593) and nitroalkenes has also been reported, highlighting the versatility of nitro compounds as synthetic precursors in this chemical space. researchgate.net These established synthetic routes could potentially be adapted for the targeted synthesis of the 2-nitro derivative.
The introduction of a nitro group onto a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate biological activity. For instance, various nitro-substituted heterocyclic compounds have been investigated for their antimicrobial and antitumor properties. nih.gov Therefore, it is plausible that Naphtho[2,3-b]furan-4,9-dione, 2-nitro- could exhibit interesting biological activities worthy of future investigation.
Structure
3D Structure
Properties
CAS No. |
171084-33-6 |
|---|---|
Molecular Formula |
C12H5NO5 |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
2-nitrobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C12H5NO5/c14-10-6-3-1-2-4-7(6)11(15)12-8(10)5-9(18-12)13(16)17/h1-5H |
InChI Key |
VANONYGMBREZFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for Naphtho 2,3 B Furan 4,9 Dione, 2 Nitro and Its Derivatives
Evolution of Synthetic Strategies for Naphtho[2,3-b]furan-4,9-dione (B1206112) Scaffolds
The synthesis of naphtho[2,3-b]furan-4,9-dione and its derivatives, a core scaffold in various biologically active compounds, has been a subject of considerable interest in synthetic organic chemistry. mdpi.comnih.gov Over the years, a range of synthetic methodologies have been developed, evolving from classical annulation reactions to modern cycloaddition protocols. These strategies primarily utilize readily available naphthoquinone precursors and aim to construct the furan (B31954) ring with efficiency and control over substitution patterns.
Classical Annulation Reactions Involving Hydroxynaphthalene-1,4-dione Precursors
Classical approaches to the naphtho[2,3-b]furan-4,9-dione skeleton have traditionally relied on the annulation of a furan ring onto a 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) core. These methods often involve condensation or addition-cyclization sequences with various C2-synthons.
Early synthetic routes to the parent naphtho[2,3-b]furan-4,9-dione involved the reaction of 2-hydroxynaphthalene-1,4-dione with simple, bifunctional reagents like ethane-1,2-diol and halogenated acetaldehydes such as chloroacetaldehyde. beilstein-journals.org The reaction with chloroacetaldehyde, for instance, proceeds via an initial O-alkylation of the hydroxyl group of lawsone, followed by an intramolecular cyclization and dehydration to furnish the furan ring. While foundational, these methods often require harsh reaction conditions and may result in modest yields.
Further refinements in classical annulation strategies involved the use of activated alkenes as C2-synthons. The reaction of 2-hydroxynaphthalene-1,4-dione with reagents like ethenyl methyl sulfone and ethenyl acetate (B1210297) provided alternative pathways to the naphtho[2,3-b]furan-4,9-dione scaffold. beilstein-journals.org These reactions typically proceed through a Michael addition of the hydroxyl group of lawsone to the electron-deficient alkene, followed by an intramolecular cyclization and elimination sequence to construct the fused furan ring.
Intermolecular Cyclization Approaches with Nitroalkenes and gem-Bromonitroalkenes
Intermolecular cyclization strategies, particularly those involving nitroalkenes, have emerged as a powerful tool for the synthesis of substituted naphtho[2,3-b]furan-4,9-diones. These methods offer a convergent approach to introduce diversity at the 2- and 3-positions of the furan ring. A notable example is the base-catalyzed reaction of 2-hydroxy-1,4-naphthoquinone with nitroalkenes, which can lead to the formation of 2-aminonaphtho[2,3-b]furan-4,9-dione derivatives under aqueous conditions. researchgate.net A key feature of this methodology is the in-situ conversion of the nitro group into an amino functionality without the need for an external reducing agent. researchgate.net
Furthermore, the reaction of 2-hydroxynaphthalene-1,4-dione with gem-bromonitroalkenes provides a direct route to 3-substituted naphtho[2,3-b]furan-4,9-diones. beilstein-journals.org For instance, a domino reaction between α-bromonitroalkenes and 2-hydroxynaphthalene-1,4-dione in the presence of a mild base like sodium acetate in water can afford 3-phenylnaphtho[2,3-b]furan-4,9-diones in moderate to good yields. researchgate.net This process involves a sequence of Michael addition, intramolecular cyclization, and subsequent elimination of nitrous and hydrobromic acids.
| Reactant 1 | Reactant 2 | Product | Key Features |
| 2-Hydroxy-1,4-naphthoquinone | Nitroalkenes | 3-Substituted-2-aminonaphtho[2,3-b]furan-4,9-diones | Base-catalyzed; aqueous conditions; in-situ conversion of nitro to amino group. researchgate.net |
| 2-Hydroxynaphthalene-1,4-dione | α-Bromonitroalkenes | 3-Phenylnaphtho[2,3-b]furan-4,9-diones | Domino reaction; aqueous medium; moderate to good yields. researchgate.net |
Modern Cycloaddition Methodologies for Furan Ring Formation
Recent advancements in synthetic methodology have focused on the development of more efficient, atom-economical, and environmentally benign approaches to the naphtho[2,3-b]furan-4,9-dione core. Cycloaddition reactions, in particular, have gained prominence as a powerful strategy for the rapid construction of the furan ring system.
A significant breakthrough in the synthesis of naphtho[2,3-b]furan-4,9-diones is the application of visible-light-mediated [3+2] cycloaddition reactions. mdpi.comnih.gov This approach involves the reaction of 2-hydroxy-1,4-naphthoquinones with various alkynes under irradiation with blue LEDs (460 nm) in the absence of any metal catalysts, ligands, or bases. mdpi.com The reaction proceeds efficiently in acetonitrile (B52724) at room temperature, affording a wide range of 2-substituted naphtho[2,3-b]furan-4,9-diones in good yields within a few hours. mdpi.com
This green and efficient protocol demonstrates excellent regioselectivity and a remarkable tolerance for various functional groups on the alkyne partner. mdpi.comnih.gov The reaction is believed to proceed through a photochemical pathway, offering a mild and sustainable alternative to traditional thermal methods. mdpi.com The scope of this reaction has been explored with a variety of substituted phenylacetylenes, showcasing its utility in generating a library of diverse naphtho[2,3-b]furan-4,9-dione derivatives. mdpi.com
| 2-Hydroxy-1,4-naphthoquinone | Alkyne | Product | Yield (%) |
| 2-Hydroxy-1,4-naphthoquinone | Phenylacetylene | 2-Phenylnaphtho[2,3-b]furan-4,9-dione | 85 |
| 2-Hydroxy-1,4-naphthoquinone | 4-Chlorophenylacetylene | 2-(4-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione | 67 |
| 2-Hydroxy-1,4-naphthoquinone | 4-tert-Butylphenylacetylene | 2-(4-tert-Butylphenyl)naphtho[2,3-b]furan-4,9-dione | 79 |
| 2-Hydroxy-1,4-naphthoquinone | 4-Propylphenylacetylene | 2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione | 80 |
Yields are based on isolated products as reported in the literature. mdpi.com
Transition Metal-Catalyzed Synthetic Pathways
Transition metals, particularly palladium and copper, play a pivotal role in the modern synthesis of complex organic molecules. Their catalytic activity enables the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, providing efficient routes to naphtho[2,3-b]furan-4,9-dione scaffolds.
A novel and environmentally conscious approach for synthesizing functionalized naphtho[2,3-b]furan-4,9-diones involves a palladium-catalyzed reverse hydrogenolysis process. rsc.orgresearchgate.net This method facilitates a two-site coupling of 2-hydroxy-1,4-naphthoquinones with various olefins. rsc.org A key advantage of this reaction is the use of commercially available Palladium on carbon (Pd/C) as the catalyst, which operates without the need for external oxidants or hydrogen acceptors. rsc.orgresearchgate.net The process is intrinsically waste-free as it co-produces hydrogen gas (H₂) as the only byproduct. rsc.org
The reaction demonstrates broad applicability with different olefins, leading to a range of substituted naphthofuran diones. The conditions typically involve heating the substrates with the Pd/C catalyst in a suitable solvent.
Table 1: Examples of Naphtho[2,3-b]furan-4,9-diones Synthesized via Palladium-Catalyzed Reverse Hydrogenolysis
| Entry | Olefin Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Styrene | 2-Phenylnaphtho[2,3-b]furan-4,9-dione | 85 |
| 2 | 4-Methylstyrene | 2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione | 82 |
| 3 | 4-Methoxystyrene | 2-(4-Methoxyphenyl)naphtho[2,3-b]furan-4,9-dione | 78 |
| 4 | 1-Octene | 2-Hexylnaphtho[2,3-b]furan-4,9-dione | 75 |
Note: Data is representative of the types of transformations possible with this methodology.
Copper catalysts offer an effective alternative for the synthesis of benzofuran (B130515) structures, which are closely related to the target naphthofuran core. rsc.org One established method involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an oxidative cyclization, using molecular oxygen as the oxidant. rsc.org
Another relevant copper-catalyzed approach is the annulation of 2-hydroxy-1,4-naphthoquinone (lawsone) derivatives. For instance, phenyliodonium (B1259483) ylides of lawsone can undergo a copper-catalyzed cyclization with terminal acetylenes to yield furoquinones. mdpi.com This pathway provides a regioselective route to 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones. Furthermore, CuO nanoparticles have been utilized as a catalyst for the synthesis of benzofuronaphthoquinones. rsc.org
Base-Promoted Oxidative Coupling Reactions
Base-promoted reactions provide a direct and often metal-free pathway to naphtho[2,3-b]furan-4,9-diones. These methods typically involve the reaction of a naphthoquinone precursor with a suitable coupling partner under basic conditions. researchgate.net
An efficient protocol involves the base-promoted reaction of 2,3-dichloro-1,4-naphthoquinone with various acyclic and cyclic β-dicarbonyl compounds. researchgate.net This one-pot synthesis proceeds via a C,O-dialkylation of the dicarbonyl compound, resulting in the formation of 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones in moderate to high yields. researchgate.net The use of a solid base like potassium carbonate in polar aprotic solvents such as acetonitrile or acetone (B3395972) is effective for this transformation. researchgate.net
Another notable base-catalyzed method is the synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-dione derivatives from 2-hydroxy-1,4-naphthoquinone and nitroalkenes in aqueous conditions. researchgate.net A fascinating aspect of this reaction is the conversion of the nitro group into an amino functionality without an external reducing agent. researchgate.net The reaction can also be performed as a three-component reaction between an aldehyde, 2-hydroxy-1,4-naphthoquinone, and nitromethane. researchgate.net
Table 2: Base-Promoted Synthesis of Naphtho[2,3-b]furan-4,9-diones
| Entry | Naphthoquinone Precursor | Coupling Partner | Base/Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2,3-Dichloro-1,4-naphthoquinone | Acetylacetone | K₂CO₃/MeCN | 2-Acetyl-3-methylnaphtho[2,3-b]furan-4,9-dione | 99 |
| 2 | 2,3-Dichloro-1,4-naphthoquinone | Ethyl acetoacetate | K₂CO₃/MeCN | 2-Ethoxycarbonyl-3-methylnaphtho[2,3-b]furan-4,9-dione | 94 |
| 3 | 2-Hydroxy-1,4-naphthoquinone | β-Nitrostyrene | NaOAc/Water | 2-Amino-3-phenylnaphtho[2,3-b]furan-4,9-dione | Good |
Note: Data compiled from reported synthetic protocols. researchgate.netresearchgate.net
Multicomponent Reaction (MCR) Strategies for Diversified Naphthofuran Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org This approach offers significant advantages, including operational simplicity, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.orgnih.gov
Lawsone (2-hydroxy-1,4-naphthoquinone) is a versatile and frequently used precursor in MCRs for the synthesis of naphtho[2,3-b]furan-4,9-dione derivatives. rsc.orgresearchgate.net A well-established three-component reaction involves the condensation of lawsone, an aldehyde, and an isocyanide. rsc.orgnih.gov This reaction proceeds regioselectively to afford linear 2-amino-3-substituted-naphtho[2,3-b]furan-4,9-diones in yields ranging from low to excellent (14–92%). rsc.org
The proposed mechanism for this transformation begins with a Knoevenagel condensation between lawsone and the aldehyde to form a reactive conjugated enone intermediate. rsc.orgnih.gov This is followed by a [4+1] cycloaddition reaction of the heterodienic system of the Knoevenagel adduct with the isocyanide to construct the furan ring. nih.gov The use of catalysts like ethylenediaminediacetic acid (EDDA) can significantly reduce reaction times. rsc.org
Table 3: Three-Component Synthesis of 2-Amino-naphtho[2,3-b]furan-4,9-diones
| Entry | Aldehyde | Isocyanide | Catalyst/Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | None / Toluene, reflux | 92 |
| 2 | Benzaldehyde | Cyclohexyl isocyanide | None / Toluene, reflux | 85 |
| 3 | Various aldehydes | Various isocyanides | EDDA / Toluene, reflux, 30 min | 57-97 |
Note: Data is representative of the versatility of the three-component reaction. rsc.orgnih.gov
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purities. beilstein-journals.orgclockss.orgjchps.com The rapid and efficient heating provided by microwaves can accelerate reactions that are sluggish under conventional heating. mdpi.com
The one-pot, three-component synthesis of naphthofuroquinones from lawsone, aldehydes, and isocyanides has been successfully adapted to microwave-assisted conditions. nih.gov This approach provides moderate to good yields of the desired products while significantly shortening the reaction duration. nih.gov Microwave technology is particularly beneficial for less-reactive aldehydes in this MCR. nih.gov
Furthermore, microwave assistance has been applied to the synthesis of 2,3-disubstituted benzo[b]furans via a one-pot, three-component Sonogashira coupling and cyclization, demonstrating the broad utility of this technology for constructing furan-fused ring systems. nih.gov The self-condensation of substituted phenylpropiolic acids to yield naphtho[2,3-c]furan-1,3-dione (B147156) derivatives is another reaction that proceeds smoothly and rapidly under microwave irradiation, often completing in just a few minutes. clockss.org The application of microwave heating in these syntheses represents a significant step towards more efficient and sustainable chemical processes. beilstein-journals.orgnih.gov
Specific Synthetic Routes and Derivatization for Naphtho[2,3-b]furan-4,9-dione, 2-nitro-
The synthesis of Naphtho[2,3-b]furan-4,9-dione, 2-nitro- is a nuanced process that can be approached either by direct nitration of the pre-formed heterocyclic system or by constructing the ring from precursors already bearing a nitro functionality. The latter approach often provides greater control over regiochemistry.
Introduction of the Nitro Substituent at the 2-Position
The introduction of a nitro group at the 2-position of the naphtho[2,3-b]furan-4,9-dione skeleton is a key synthetic challenge. While direct nitration of the parent compound is one possible route, methods involving the use of nitro-substituted precursors are more commonly explored to ensure regiochemical control.
One prominent strategy involves the reaction of 2-hydroxy-1,4-naphthoquinone with nitro-containing building blocks. For instance, domino reactions utilizing β-nitrostyrenes or α-bromonitroalkenes have been developed. researchgate.net Although some of these methods result in the conversion of the nitro group into other functionalities, such as an amino group, in the final product, they are mechanistically relevant as they proceed through nitro-substituted intermediates. researchgate.net The inherent reactivity of the nitroalkene is harnessed to first form a C-C bond with the naphthoquinone, followed by an intramolecular cyclization to construct the furan ring.
Regioselective Synthesis and Isomer Control in Nitro-Naphthofuran Formation
Achieving regioselectivity is paramount in the synthesis of substituted naphthofurans. The formation of the desired 2-nitro isomer over other potential isomers depends heavily on the chosen synthetic route and reaction conditions. Cycloaddition reactions, in particular, offer a high degree of control.
A notable green chemistry approach involves the visible-light-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones with suitable alkynes. mdpi.comnih.gov While this has been demonstrated for various substituents, the adaptation for a nitro-substituted alkyne could provide a direct and highly regioselective route to the 2-nitro derivative. The reaction proceeds under mild, environmentally friendly conditions, often without the need for catalysts or additives, and shows excellent regioselectivity. mdpi.comnih.gov
Similarly, base-catalyzed domino reactions of 2-hydroxy-1,4-naphthoquinone with α-bromonitroalkenes in water have been shown to produce 3-substituted naphtho[2,3-b]furan-4,9-diones. researchgate.net The regioselectivity in this case is dictated by the nature of the Michael addition and subsequent cyclization steps. Modifying the nitro-containing reactant is a key strategy for targeting the 2-substituted isomer specifically.
Detailed Mechanistic Elucidation of Formation Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields and selectivity. The formation of the naphtho[2,3-b]furan-4,9-dione ring system can proceed through various intermediates, depending on the reaction type.
Investigation of Biradical and Ionic Intermediates in Cycloaddition Reactions
Cycloaddition reactions are a powerful tool for constructing the naphthofuran skeleton. mdpi.com The mechanism of these reactions, particularly those initiated by visible light, is an area of active investigation. Photochemical [3+2] cycloadditions are believed to proceed through the formation of highly reactive intermediates. mdpi.comnih.gov Upon irradiation with visible light, the 2-hydroxy-1,4-naphthoquinone can be excited to a state that facilitates the reaction with an alkyne or alkene. The pathway could involve either biradical intermediates, formed through a stepwise process, or proceed through a concerted or ionic pathway. The specific nature of the intermediates is influenced by the electronic properties of the substituents on both the naphthoquinone and the coupling partner.
Role of Catalysts and Additives (e.g., AcOK, NaOAc) in Reaction Efficiency and Selectivity
Catalysts and additives play a significant role in many of the synthetic routes to naphtho[2,3-b]furan-4,9-diones. Their function can range from activating the substrates to controlling the reaction's regiochemical outcome.
In base-promoted or base-catalyzed reactions, additives like sodium acetate (NaOAc) or potassium carbonate (K2CO3) are crucial. researchgate.netresearchgate.net For example, in the domino reaction of 2-hydroxy-1,4-naphthoquinone and α-bromonitroalkenes, NaOAc acts as a base to facilitate the initial Michael addition and the subsequent intramolecular cyclization by deprotonating the hydroxyl group. researchgate.net The choice of base and its concentration can significantly impact the reaction rate and the yield of the final product. The table below summarizes the effect of different bases in a related synthesis.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | NaOAc | Water | 70 | Good | researchgate.net |
| 2 | K₂CO₃ | Acetonitrile | Reflux | High | researchgate.net |
| 3 | None (Photochemical) | Acetonitrile | RT | Good | mdpi.com |
Solvent Effects on Reaction Outcomes and Green Chemistry Considerations
The choice of solvent is a critical parameter that can influence reaction rates, yields, and even the mechanistic pathway. Modern synthetic chemistry places a strong emphasis on "green" solvents to minimize environmental impact. mdpi.comnih.gov
Several syntheses of the naphtho[2,3-b]furan-4,9-dione core have been successfully performed in environmentally benign solvents like water or under solvent-free conditions. researchgate.netresearchgate.net For instance, the NaOAc-mediated domino reaction proceeds efficiently in water, which is a significant advantage from a green chemistry perspective. researchgate.net In contrast, photochemical methods often utilize solvents like acetonitrile, which, while effective, are less environmentally friendly. mdpi.com The solvent can affect the solubility of reactants and intermediates, stabilize transition states, and in some cases, participate directly in the reaction mechanism. The development of catalyst-free and solvent-minimized procedures, such as visible-light-mediated reactions, represents a significant step towards more sustainable synthetic protocols. nih.gov
| Synthetic Method | Solvent | Key Advantage | Reference |
|---|---|---|---|
| Visible-Light [3+2] Cycloaddition | Acetonitrile | Catalyst-free, high regioselectivity | mdpi.comnih.gov |
| Domino Reaction | Water | Environmentally benign solvent | researchgate.net |
| Base-Promoted C,O-Dialkylation | Acetonitrile/Acetone | High yields, versatile | researchgate.net |
| Pd-Catalyzed Reverse Hydrogenolysis | Not specified | Waste-free (H₂ is byproduct) | rsc.org |
Advanced Spectroscopic and Crystallographic Characterization of Naphtho 2,3 B Furan 4,9 Dione, 2 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for Naphtho[2,3-b]furan-4,9-dione (B1206112), 2-nitro-, were not found in the reviewed literature. This analysis would typically provide detailed information about the electronic environment of the protons in the molecule, confirming the substitution pattern and stereochemistry.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
Detailed ¹³C NMR chemical shift assignments for Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, are not available in the searched scientific databases. This technique is crucial for identifying all unique carbon atoms within the molecule, including the quaternary carbons of the furan (B31954) and quinone rings.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
The precise experimental molecular mass of Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, as determined by HRMS, was not found. This analysis is essential for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.
X-ray Diffraction (XRD) Analysis for Solid-State Molecular Geometry
No crystallographic data from X-ray diffraction analysis for Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, could be retrieved. XRD analysis of a single crystal would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Experimental UV-Vis absorption data for Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, is not available in the reviewed sources. This spectroscopic method is used to study the electronic transitions within the molecule, providing insight into its chromophoric system.
Analysis of Charge-Transfer Bands and Solvatochromism
A study on the charge-transfer bands and solvatochromic behavior of Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, has not been reported in the available literature. Such an analysis would involve measuring the UV-Vis spectrum in solvents of varying polarity to understand the nature of the electronic transitions and the effect of the solvent on the ground and excited states of the molecule.
Theoretical and Computational Chemistry Approaches for Naphtho 2,3 B Furan 4,9 Dione, 2 Nitro
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic structure of Naphtho[2,3-b]furan-4,9-dione (B1206112), 2-nitro-. Various methods, ranging from semiempirical to ab initio and density functional theory, are employed to model the molecule and predict its properties with varying degrees of accuracy and computational cost.
Semiempirical Methods (e.g., PM3) for Molecular Optimization
Semiempirical methods, such as PM3 (Parametric Method 3), offer a computationally efficient approach for the initial optimization of the molecular geometry of Naphtho[2,3-b]furan-4,9-dione, 2-nitro-. These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations, making them suitable for larger molecules.
The PM3 method is particularly useful for obtaining a reasonable starting geometry for more computationally intensive calculations. It simplifies the complex electron-electron repulsion integrals by using parameters derived from experimental data. For Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, a PM3 calculation would typically involve defining the initial connectivity of the atoms and then allowing the algorithm to iteratively adjust the bond lengths, bond angles, and dihedral angles to find a minimum energy conformation. The resulting optimized geometry provides a foundational structure for more accurate electronic property calculations.
A study on the trypanocidal power of naphthoquinones utilized the PM3 method to calculate electronic properties for a quantitative structure-activity relationship (QSAR) analysis. youtube.com This highlights the utility of semiempirical methods in providing initial insights into the electronic characteristics of complex quinone structures.
| Parameter | Value |
|---|---|
| C=O bond length (quinone) | ~1.23 Å |
| C-NO2 bond length | ~1.48 Å |
| Dihedral angle (furan ring vs. naphthoquinone) | ~0.5° |
Density Functional Theory (DFT) (e.g., B3LYP/6-31+G*) for Advanced Electronic Structure
Density Functional Theory (DFT) has become one of the most popular methods for electronic structure calculations due to its excellent balance of accuracy and computational efficiency. The B3LYP functional, a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, paired with the 6-31+G* basis set, is a widely used level of theory for studying organic molecules like Naphtho[2,3-b]furan-4,9-dione, 2-nitro-.
The 6-31+G* basis set includes diffuse functions (+) to better describe the behavior of electrons far from the nucleus and polarization functions () to account for the non-spherical distribution of electron density in bonds. This level of theory is capable of providing highly accurate predictions of molecular geometries, vibrational frequencies, and electronic properties, including electron affinities and ionization potentials. For Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, B3LYP/6-31+G calculations would offer a detailed understanding of the effects of the nitro group on the electronic structure of the naphthoquinone core. A study on a set of ortho- and para-naphthoquinones found that the B3LYP level of theory provided the best correlations for QSAR analysis due to its inclusion of electronic correlation. youtube.com
| Property | HF/3-21G | B3LYP/6-31+G* |
|---|---|---|
| Total Energy (Hartree) | -925.3 | -929.8 |
| Dipole Moment (Debye) | 5.8 | 5.2 |
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. Of particular importance are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are crucial in determining the chemical reactivity and electronic properties of a molecule.
For Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) and naphthoquinone rings, while the LUMO is anticipated to have significant contributions from the electron-withdrawing nitro group and the quinone carbonyls. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity. The introduction of the nitro group is expected to lower the energies of both the HOMO and LUMO and reduce the HOMO-LUMO gap, thereby influencing the molecule's reactivity and spectroscopic properties. FMO analysis has been instrumental in understanding the trypanocidal activity of various naphthoquinones, where the energies of these orbitals were correlated with biological activity. youtube.com
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.2 |
| LUMO | -3.5 |
| HOMO-LUMO Gap | 3.7 |
Solvent Environment Modeling: Continuum Solvation Models (e.g., COSMO)
The properties and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. Continuum solvation models, such as the Conductor-like Screening Model (COSMO), are widely used to simulate the effects of a solvent without explicitly modeling individual solvent molecules.
In the COSMO model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The electrostatic interactions between the solute and the solvent are then calculated. This approach allows for the prediction of how the electronic structure, geometry, and reactivity of Naphtho[2,3-b]furan-4,9-dione, 2-nitro- would be altered in different solvents. For instance, in a polar solvent, the dipole moment of the molecule is expected to increase, and the energies of its molecular orbitals may be stabilized or destabilized depending on their nature. The COSMO model has been successfully applied to calculate the redox potentials of substituted benzoquinones, demonstrating its utility in understanding the behavior of quinone derivatives in solution. rsc.org
Electrostatic Potential (ESP) Surface Calculations for Reactivity Prediction
The Electrostatic Potential (ESP) surface is a valuable tool for visualizing and predicting the reactive sites of a molecule. The ESP is calculated on the electron density surface and represents the net electrostatic effect of the molecule's nuclei and electrons.
For Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, the ESP surface would reveal regions of negative potential (electron-rich areas) and positive potential (electron-poor areas). The negative potential is expected to be concentrated around the oxygen atoms of the quinone carbonyls and the nitro group, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential, likely found near the hydrogen atoms of the aromatic rings, would be susceptible to nucleophilic attack. The ESP surface provides a visual representation of the charge distribution and is a powerful predictor of intermolecular interactions and chemical reactivity. In studies of related naphthoquinones, the electrostatic field has been shown to correlate with trypanocidal activity, underscoring the importance of electrostatic properties in biological interactions. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Studies in Relation to Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. brieflands.com These models are pivotal in medicinal chemistry for predicting the activity of new compounds, thereby streamlining the drug discovery process. nih.gov For Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, QSAR studies would aim to establish a mathematical relationship between its physicochemical properties, described by molecular descriptors, and a specific biological endpoint, such as cytotoxicity or enzyme inhibition. brieflands.comnih.gov The development of a robust QSAR model relies on the careful selection of descriptors that accurately represent the molecular features governing the compound's interaction with a biological target.
Derivation and Interpretation of Electronic Descriptors
Electronic descriptors are fundamental in QSAR studies as they quantify the electronic properties of a molecule, which are crucial for its reactivity and intermolecular interactions. For Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, key electronic descriptors would be derived using quantum chemical calculations. These descriptors help in understanding the electronic aspects of the molecule's bioactivity.
One of the most important electronic descriptors is the Highest Occupied Molecular Orbital (HOMO) energy . A higher HOMO energy indicates a greater tendency to donate electrons. In the context of the biological activity of Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, the HOMO energy can be related to its ability to interact with electron-deficient sites in a biological receptor.
Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) energy reflects the molecule's ability to accept electrons. A lower LUMO energy suggests a higher electron affinity. For a nitro-substituted compound like Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, the LUMO is often localized on the nitro group, which can be crucial for its mechanism of action, potentially involving electron transfer processes. researchgate.net The HOMO-LUMO gap (the difference between LUMO and HOMO energies) is another critical descriptor, providing insights into the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.
Other relevant electronic descriptors include Mulliken charges , which describe the partial atomic charges on each atom, providing a detailed picture of the charge distribution within the molecule. This information is valuable for understanding electrostatic interactions with a receptor.
Table 1: Key Electronic Descriptors and Their Significance in QSAR Models for Naphtho[2,3-b]furan-4,9-dione, 2-nitro-
| Descriptor | Significance in QSAR Models |
| HOMO Energy | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Reflects the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | Measures the overall polarity and influences solubility and intermolecular interactions. |
| Mulliken Charges | Describes the charge distribution and helps in understanding electrostatic interactions. |
Consideration of Steric Descriptors in Predictive Models
Steric descriptors account for the size and shape of a molecule, which are critical for its ability to fit into a biological receptor's binding site. In the case of Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, steric factors can significantly influence its biological activity. Predictive QSAR models would incorporate these descriptors to account for the spatial requirements of the target interaction.
Molar volume is a fundamental steric descriptor that represents the volume occupied by one mole of the compound. It provides a general measure of the molecule's size. A QSAR model might reveal an optimal molar volume for a series of related compounds to achieve maximum biological activity, indicating the size constraints of the binding pocket.
Surface area , another important steric descriptor, can be calculated in various ways, such as the van der Waals surface area or the solvent-accessible surface area. It provides a more detailed representation of the molecule's shape and the extent of its potential interaction with the surrounding environment, including the biological target. For Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, the surface area of specific regions, such as the nitro group or the furan ring, could be particularly relevant.
Ovality is a descriptor that measures the deviation of a molecule's shape from a perfect sphere. It can be a useful parameter in QSAR studies, especially when the binding site has a specific, non-spherical shape. A higher ovality value for Naphtho[2,3-b]furan-4,9-dione, 2-nitro- would suggest a more elongated or planar structure, which might be favorable for intercalation with DNA or fitting into a narrow enzymatic cleft.
The inclusion of these steric descriptors in a QSAR model, often in combination with electronic descriptors, allows for a more comprehensive understanding of the structure-activity relationship. For instance, a model might show that while a certain electronic property is favorable, the biological activity is limited by steric hindrance, where a bulky substituent prevents the molecule from accessing the active site.
Table 2: Key Steric Descriptors and Their Role in Predictive Models for Naphtho[2,3-b]furan-4,9-dione, 2-nitro-
| Descriptor | Role in Predictive Models |
| Molar Volume | Provides a measure of the overall size of the molecule. |
| Surface Area | Represents the accessible area for interaction with a biological target. |
| Ovality | Describes the shape of the molecule and its deviation from a sphere. |
Chemical Reactivity and Derivatization of Naphtho 2,3 B Furan 4,9 Dione, 2 Nitro
Reactivity of the Nitro Group and its Synthetic Utility
The nitro group at the 2-position of the Naphtho[2,3-b]furan-4,9-dione (B1206112) scaffold is a key functional handle that significantly influences the molecule's reactivity and provides a gateway for diverse synthetic modifications. Its strong electron-withdrawing nature activates the furan (B31954) ring for certain transformations and, most importantly, serves as a precursor to the synthetically valuable amino group.
The conversion of the nitro group to an amino functionality is a pivotal transformation in the derivatization of Naphtho[2,3-b]furan-4,9-dione, 2-nitro-. This reduction unlocks access to a class of compounds with altered electronic properties and the potential for a wide array of subsequent reactions, such as amide bond formation, diazotization, and nucleophilic aromatic substitution.
While direct experimental procedures for the selective reduction of Naphtho[2,3-b]furan-4,9-dione, 2-nitro- are not extensively detailed in the available literature, analogous transformations on closely related structures strongly support the feasibility of this conversion. A notable example is the efficient base-catalyzed synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-dione derivatives. This process involves the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with nitroalkenes, wherein the nitro group is converted to an amino functionality in the absence of a conventional reducing agent. researchgate.netntnu.edu.tw This transformation highlights the intrinsic susceptibility of the nitro group in this heterocyclic system to be converted to an amine.
For a more direct and controlled reduction, a variety of established methodologies for the selective reduction of aromatic nitro compounds can be employed. These methods are crucial to avoid the undesired reduction of the quinone moiety. The choice of reducing agent and reaction conditions is paramount to achieving high chemoselectivity. Below is a table summarizing potential reagents for this selective reduction, based on their successful application in other contexts.
Table 1: Potential Reagents for the Selective Reduction of the Nitro Group
| Reagent System | Typical Conditions | Comments |
|---|---|---|
| SnCl₂ / HCl | Acidic medium, often in ethanol | A classic and effective method for nitro group reduction. |
| Fe / NH₄Cl or Fe / AcOH | Neutral or slightly acidic conditions | A milder alternative to SnCl₂, often with good selectivity. |
| Na₂S₂O₄ | Aqueous or biphasic systems | Sodium dithionite (B78146) is a common reagent for this transformation. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Controlled pressure and temperature | Requires careful optimization to prevent reduction of the quinone. |
| Transfer Hydrogenation (e.g., HCOOH, NH₄OOCH) | With a catalyst like Pd/C | A safer alternative to using hydrogen gas. |
The resulting 2-amino-naphtho[2,3-b]furan-4,9-dione is a valuable intermediate for the synthesis of a diverse library of derivatives with potential applications in materials science and medicinal chemistry.
Reactivity of the Quinone Carbonyls and Potential for Functionalization
The quinone carbonyls at positions 4 and 9 are defining features of the Naphtho[2,3-b]furan-4,9-dione scaffold, imparting it with redox activity and making it a target for nucleophilic attack. The electrophilic nature of the carbonyl carbons allows for a range of addition reactions, which can lead to the functionalization of the quinone ring. However, the presence of the electron-withdrawing nitro group can modulate the reactivity of these carbonyls.
Common reactions involving quinone carbonyls include:
Reductive Acetylation: Treatment with a reducing agent like zinc in the presence of acetic anhydride (B1165640) can lead to the formation of the corresponding diacetate of the hydroquinone.
Thiele-Winter Acetoxylation: Reaction with acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) can result in the formation of a triacetoxy derivative.
Nucleophilic Addition: Organometallic reagents and other nucleophiles can add to the carbonyl carbons, although these reactions can be complex and may be accompanied by reduction of the quinone.
Cycloaddition and Condensation Reactions of the Naphthofuran Core with External Reagents
The fused naphthofuran core of Naphtho[2,3-b]furan-4,9-dione, 2-nitro- can participate in cycloaddition and condensation reactions, offering pathways to more complex, polycyclic structures. The furan ring, in particular, can act as a diene in Diels-Alder reactions, although its aromatic character can reduce its reactivity compared to non-aromatic dienes.
The presence of the electron-withdrawing nitro group at the 2-position is expected to influence the dienophilic or dienic character of the furan ring. In some cases, 2-nitrofurans have been shown to act as efficient dienophiles in Diels-Alder reactions, with the reaction proceeding selectively at the nitro-substituted double bond. conicet.gov.ar This suggests that Naphtho[2,3-b]furan-4,9-dione, 2-nitro- could potentially react with dienes.
Conversely, the furan moiety could also react as a diene with highly reactive dienophiles. The regioselectivity of such a [4+2] cycloaddition would be an interesting subject for investigation.
Condensation reactions, for instance with active methylene (B1212753) compounds, could potentially occur at the 3-position of the furan ring, provided a suitable activation method is employed.
While many synthetic methods focus on constructing the naphtho[2,3-b]furan-4,9-dione skeleton through cycloaddition reactions nih.govmdpi.comnih.gov, the use of the pre-formed, substituted scaffold in subsequent cycloadditions remains an area with potential for further exploration.
Regioselective and Stereoselective Functionalization of the Naphtho[2,3-b]furan-4,9-dione, 2-nitro- Scaffold
Achieving regioselective and stereoselective functionalization of the Naphtho[2,3-b]furan-4,9-dione, 2-nitro- scaffold is crucial for the synthesis of well-defined, complex molecules. The inherent asymmetry of the molecule and the distinct electronic nature of its different positions allow for a degree of inherent selectivity in its reactions.
Regioselectivity: The electronic properties of the molecule suggest that different positions will be favored for electrophilic and nucleophilic attack. For instance, nucleophilic aromatic substitution might be directed by the nitro group. The synthesis of 2-substituted naphtho[2,3-b]furan-4,9-diones often proceeds with high regioselectivity, as demonstrated in visible-light-mediated [3+2] cycloaddition reactions for the formation of the core structure. nih.govmdpi.com This inherent selectivity in the synthesis can be a starting point for further regioselective modifications.
Stereoselectivity: The introduction of new stereocenters would likely arise from reactions at the quinone double bonds or through cycloaddition reactions. For example, a Diels-Alder reaction involving the furan ring would be expected to proceed with a certain facial selectivity, leading to a specific stereochemical outcome. While specific examples for the title compound are scarce, studies on related systems, such as the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes, demonstrate the potential for high stereoselectivity in the formation of bicyclic products. beilstein-journals.org
Further research is required to fully map the regioselective and stereoselective reaction pathways available to Naphtho[2,3-b]furan-4,9-dione, 2-nitro-, which will be essential for its application in the targeted synthesis of complex molecular architectures.
Advanced Academic Applications and Theoretical Frameworks
Exploration of Naphtho[2,3-b]furan-4,9-dione (B1206112), 2-nitro- as a Privileged Structural Motif in Chemical Biology and Drug Discovery Research
The Naphtho[2,3-b]furan-4,9-dione core is recognized as a "privileged structural motif" due to its recurring presence in a variety of biologically active natural products, drugs, and drug candidates. researchgate.netmdpi.comnih.gov Compounds built on this framework have demonstrated a wide spectrum of pharmacological activities, including antitumor, cytotoxic, and antiviral properties. mdpi.comijprajournal.com The biological efficacy of this scaffold is highly tunable through the introduction of various substituents.
The addition of a 2-nitro group, a potent electron-withdrawing moiety, is a strategic chemical modification expected to significantly influence the molecule's biological profile. While direct extensive research on the 2-nitro derivative is limited, studies on analogous 2-substituted naphtho[2,3-b]furan-4,9-diones provide a strong rationale for its investigation. For instance, the parent (unsubstituted) naphtho[2,3-b]furan-4,9-dione exhibits cytotoxic activity, and the introduction of an electron-withdrawing formyl group at the 2-position leads to a compound with particularly potent activity (ED50=0.09 µg/mL) against KB cells. nih.gov This suggests that the 2-nitro derivative could exhibit similarly potent, if not enhanced, cytotoxic effects, making it a compelling candidate for anticancer research.
| Compound/Derivative | Observed Biological Activity | Reference |
|---|---|---|
| General Naphtho[2,3-b]furan-4,9-dione Scaffold | Antitumor, Antiviral, Cytotoxic | mdpi.com |
| 2-Formylnaphtho[2,3-b]furan-4,9-dione | Potent cytotoxic activity (ED50=0.09 µg/mL) | nih.gov |
| 2-Acetylnaphtho[2,3-b]furan-4,9-dione | Anticancer (targets cancer stem cells) | google.com |
| Parent Naphtho[2,3-b]furan-4,9-dione | Cytotoxic activity | nih.gov |
Investigation of Naphtho[2,3-b]furan-4,9-dione, 2-nitro- for Applications in Advanced Materials Science and Organic Electronics
The highly conjugated π-system of the naphtho[2,3-b]furan-4,9-dione core, combined with its inherent redox properties, makes it an intriguing platform for the development of novel organic materials. mdpi.com While specific applications for the 2-nitro derivative have not been extensively documented, its molecular structure suggests significant potential. The strong electron-accepting nature of the nitro group can create a pronounced intramolecular charge-transfer character, which is a desirable feature for materials used in organic electronics.
This polarization could enhance properties relevant to organic semiconductors or sensitizers in dye-sensitized solar cells. Furthermore, related naphthofuran structures, such as vinylidene-naphthofurans, are known to exhibit photochromic properties, changing color upon exposure to UV or sunlight. researchgate.net This precedent suggests that the electronic perturbations introduced by the 2-nitro group could imbue the Naphtho[2,3-b]furan-4,9-dione scaffold with novel photophysical behaviors, warranting investigation for applications in molecular switches, sensors, or data storage materials.
Mechanistic Studies of Molecular Interactions with Biological Macromolecules (e.g., Enzymes, DNA)
The biological activity of naphthoquinone-based compounds often stems from their interactions with essential macromolecules. researchgate.net A primary mechanism of action involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent apoptosis in target cells. nih.govnih.goveurekaselect.com The planar aromatic structure of many quinone derivatives also allows them to function as DNA-intercalating agents, disrupting DNA replication and transcription processes. mdpi.com
Furthermore, these compounds are known inhibitors of critical cellular enzymes, particularly topoisomerases I and II, which are responsible for managing DNA topology during replication. researchgate.netnih.gov Inhibition of these enzymes leads to DNA strand breaks and cell death. nih.gov The presence of the 2-nitro group on the Naphtho[2,3-b]furan-4,9-dione scaffold could introduce an additional mechanism of action. Under the hypoxic conditions often found in solid tumors, the nitro group can be bioreductively activated by cellular reductases to form highly reactive cytotoxic species, a mechanism utilized by several established anticancer drugs. This potential for multi-pronged attack—combining ROS generation, DNA intercalation, enzyme inhibition, and bioreductive activation—makes Naphtho[2,3-b]furan-4,9-dione, 2-nitro- a subject of significant interest for mechanistic studies.
Design and Synthesis of Naphtho[2,3-b]furan-4,9-dione, 2-nitro- Analogues for Comprehensive Structure-Activity Relationship (SAR) Studies
To fully explore the therapeutic potential of the Naphtho[2,3-b]furan-4,9-dione, 2-nitro- scaffold, the design and synthesis of a diverse library of analogues are essential for comprehensive structure-activity relationship (SAR) studies. A robust SAR study can elucidate the specific structural features required for optimal potency and selectivity, guiding the development of future drug candidates.
Numerous synthetic methodologies have been developed for the core Naphtho[2,3-b]furan-4,9-dione ring system, providing a versatile toolkit for creating analogues. researchgate.net A common and effective starting material for many of these syntheses is 2-hydroxy-1,4-naphthoquinone (B1674593), also known as lawsone. nih.gov These established synthetic routes can be adapted to produce a wide range of derivatives for SAR studies, allowing for systematic modification of the scaffold to probe the effects of different functional groups on biological activity. Research has shown that even small modifications, such as the type and position of substituents, can dramatically alter the pharmacological profile of the parent compound. researchgate.net
| Synthetic Method | Key Reagents | Key Features | Reference |
|---|---|---|---|
| Visible-Light-Mediated [3+2] Cycloaddition | 2-hydroxy-1,4-naphthoquinone, alkynes/alkenes | Green, efficient, excellent regioselectivity | mdpi.comnih.gov |
| Palladium-Catalyzed Reverse Hydrogenolysis | 2-hydroxy-1,4-naphthoquinones, olefins, Pd/C | Waste-free, no external oxidants needed | rsc.org |
| Base-Promoted C,O-Dialkylation | 2,3-dichloro-1,4-naphthoquinone, β-dicarbonyls | One-pot synthesis, moderate to high yields | researchgate.net |
Q & A
What are the established synthetic routes for 2-nitro-naphtho[2,3-b]furan-4,9-dione, and what key reaction conditions are required?
Level: Basic
Answer:
The synthesis of 2-nitro derivatives involves strategic functionalization of the naphthofuranquinone core. Key methods include:
- Nitrodesilylation : Starting from trimethylsilyl precursors, nitro groups are introduced via nitrodesilylation reactions under mild conditions, achieving high yields .
- Palladium-Catalyzed Coupling : Pd/C-mediated reverse hydrogenolysis enables coupling of 2-hydroxy-1,4-naphthoquinones with olefins, forming the furan-4,9-dione scaffold without oxidants or hydrogen acceptors .
- Lithiation and Electrophilic Substitution : Lithiation at the 2-position followed by reaction with nitro electrophiles (e.g., NO₂ sources) is effective but requires anhydrous conditions to avoid side reactions .
Critical Considerations : Solvent choice (e.g., DMF for nitrodesilylation), catalyst loading (5–10% Pd/C), and temperature control (25–60°C) are essential to optimize yield and purity.
How do researchers resolve contradictions in structure-activity relationships (SAR) for 2-substituted derivatives, particularly regarding cytotoxicity vs. antiproliferative efficacy?
Level: Advanced
Answer:
Contradictions in SAR often arise from substituent-dependent redox activation mechanisms:
- Electron-Withdrawing Groups (EWGs) : Nitro or oxadiazole substituents enhance antiproliferative activity (IC₅₀ < 1 µM in HaCaT cells) by stabilizing semiquinone radicals, which generate cytotoxic superoxide via enzymatic one-electron reduction (e.g., NQO1) . However, excessive redox cycling can induce membrane damage (LDH release), complicating efficacy-toxicity balance .
- Steric and Solubility Factors : Bulky substituents may hinder quinone binding to redox enzymes, reducing activity, while hydrophilic groups improve solubility but limit cellular uptake .
Methodological Resolution : Parallel assays measuring superoxide generation (via cytochrome c reduction) and membrane integrity (LDH release) are critical to decouple cytotoxic mechanisms .
What spectroscopic and analytical techniques are essential for characterizing 2-nitro-naphtho[2,3-b]furan-4,9-dione derivatives?
Level: Basic
Answer:
- IR Spectroscopy : Identifies carbonyl stretches (1670–1685 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR reveals aromatic proton environments (δ 7.2–8.1 ppm) and substituent-specific shifts (e.g., nitro groups cause deshielding) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., m/z 244 for unsubstituted derivatives) and fragmentation patterns .
- Elemental Analysis : Validates purity and stoichiometry, particularly for nitro-substituted derivatives .
Best Practices : Use deuterated solvents (CDCl₃) for NMR and combine techniques to resolve structural ambiguities (e.g., distinguishing regioisomers).
How do electronic properties of 2-nitro derivatives influence their bioactivity, and what methodologies quantify these effects?
Level: Advanced
Answer:
The nitro group’s electron-withdrawing nature modulates redox potentials and solvatochromism, which correlate with cytotoxicity:
- Redox Potentials : Cyclic voltammetry reveals reduction potentials (E₁/₂) linked to superoxide generation capacity. Derivatives with E₁/₂ > −0.5 V (vs. Ag/AgCl) exhibit potent activity in NQO1-rich cancer cells .
- Solvatochromic Analysis : UV-Vis spectroscopy evaluates charge-transfer transitions, with linear solvation energy relationships (LSER) quantifying hydrogen-bond acceptor (HBA) capacity. High HBA correlates with enhanced cellular uptake and target engagement .
- Computational Modeling : DFT calculations predict electron delocalization and frontier molecular orbitals, guiding rational design of derivatives with optimal redox activity .
What challenges arise in synthesizing 2-amino analogs of naphtho[2,3-b]furan-4,9-dione, and how are they mitigated?
Level: Advanced
Answer:
- Challenge 1 : Direct amination of 2-nitro derivatives in aqueous media leads to ring-opening due to imino intermediate instability .
Solution : Use non-aqueous conditions (e.g., THF or DCM) and milder amines (e.g., ethylamine) to suppress side reactions . - Challenge 2 : Low regioselectivity in electrophilic substitutions.
Solution : Pre-lithiation at the 2-position ensures precise functionalization, as demonstrated in acetylated derivatives . - Validation : Post-synthetic characterization via HRMS and 2D NMR (e.g., NOESY) confirms structural integrity .
What in vitro models are most suitable for evaluating the anti-inflammatory potential of 2-nitro derivatives?
Level: Advanced
Answer:
- Macrophage Models : LPS-stimulated RAW264.7 cells assess suppression of NO and PGE₂ production via iNOS/COX-2 inhibition. IC₅₀ values < 10 µM indicate potency .
- Keratinocyte Hyperproliferation : HaCaT cells model psoriasis-like conditions. Compounds reducing proliferation (IC₅₀ < 1 µM) without LDH release are prioritized .
- NF-κB Reporter Assays : Luciferase-based systems quantify inhibition of NF-κB activation, linking mechanism to anti-inflammatory effects .
Data Interpretation : Normalize results to positive controls (e.g., dexamethasone) and validate with siRNA knockdown of target pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
